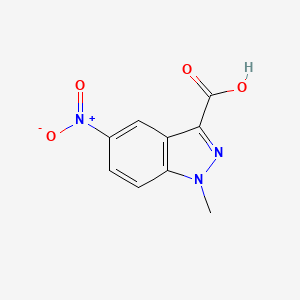

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

Übersicht

Beschreibung

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid typically involves the nitration of 1-Methyl-1H-indazole-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the indazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimized nitration processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group at position 5 undergoes selective reduction under catalytic hydrogenation or chemical reduction conditions:

Key observations :

-

Hydrogenation preserves the indazole ring integrity while reducing the nitro group.

-

Over-reduction to hydroxylamine derivatives is avoided using controlled H₂ pressure .

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters, enabling further derivatization:

| Alcohol | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux, 6 h | Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate | 64% | |

| Ethanol | Thionyl chloride, rt, 2 h → reflux | Ethyl ester analog | 53% |

Optimization notes :

-

Prolonged reaction times (>8 h) lead to partial decomposition of the nitro group .

-

Microwave-assisted esterification reduces reaction time to 15 min (70% yield).

Nucleophilic Substitution

The methyl group at position 1 can participate in alkylation reactions under basic conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Iodoethane | K₂CO₃, DMF, 80°C, 18 h | 1-Ethyl-5-nitro-1H-indazole-3-carboxylic acid | 35% | |

| Benzyl bromide | NaH, THF, 0°C → rt, 6 h | 1-Benzyl derivative | 42% |

Challenges :

-

Steric hindrance from the 3-carboxylic acid group limits substitution efficiency .

-

Competing N-alkylation at position 2 is suppressed using aprotic solvents .

Decarboxylation & Ring Modification

Thermal or acidic decarboxylation enables access to simpler indazole derivatives:

Mechanistic insight :

-

Decarboxylation follows a radical pathway in non-polar solvents.

-

Acid-mediated decarboxylation retains the nitro group but risks ring nitration .

Oxidation Reactions

Controlled oxidation modifies both the methyl and nitro groups:

Critical parameters :

-

KMnO₄ oxidation requires pH >10 to prevent nitro group reduction.

-

m-CPBA selectively oxidizes the indazole nitrogen without affecting other groups .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for bioconjugation:

Limitations :

-

The electron-withdrawing nitro group reduces coupling efficiency at position 5 .

-

Carboxylic acid group requires protection (e.g., methyl ester) during cross-coupling .

pH-Dependent Tautomerism

The indazole ring exhibits dynamic behavior in solution:

Industrial-Scale Considerations

Optimized protocols for bulk synthesis:

Key industrial challenges include controlling exothermic nitration and minimizing dimerization byproducts .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating various medical conditions, including cancer and inflammation.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. For example, studies have demonstrated that modifications at the 5-position of the indazole ring enhance its potency as an anticancer agent .

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, particularly in models of pulmonary diseases where it acts as an inhibitor of human neutrophil elastase (HNE), a target for therapeutic intervention .

Biological Studies

The compound is utilized in biological studies to investigate the interactions between indazole derivatives and biological targets. Its unique structure allows for the exploration of various biological pathways.

Key Findings:

- Mechanism of Action : The nitro group undergoes bioreduction to form reactive intermediates that interact with cellular components, influencing various biological effects. This interaction is critical for understanding the compound's therapeutic potential.

- Molecular Docking Studies : Computational studies have shown that specific substitutions on the indazole ring can significantly alter binding affinity to target proteins, providing insights into structure-activity relationships .

Agrochemicals

In addition to its medicinal applications, this compound is being researched for its potential use in developing agrochemical agents such as herbicides and fungicides.

Research Insights:

- Herbicidal Activity : Preliminary studies suggest that derivatives can inhibit plant growth, indicating potential as herbicides. The specific mechanisms by which these compounds exert their effects are currently under investigation.

Wirkmechanismus

The mechanism of action of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as kinase inhibitors, these compounds can block the activity of kinases involved in cell proliferation and survival pathways, thereby exerting anticancer effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-indazole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

5-Nitro-1H-indazole-3-carboxylic acid: Lacks the methyl group, which can influence its solubility and reactivity.

1-Methyl-5-amino-1H-indazole-3-carboxylic acid: The amino group can participate in different types of reactions compared to the nitro group.

Uniqueness: 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which provide a versatile platform for further chemical modifications. The nitro group can be reduced to an amino group, allowing for the synthesis of a wide range of derivatives with potential biological activities .

Biologische Aktivität

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid (C9H8N2O4, molecular weight: 221.17 g/mol) is a heterocyclic compound noted for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The unique structure of this compound includes:

- Methyl group at the 1-position

- Nitro group at the 5-position

- Carboxylic acid group at the 3-position

This configuration contributes to its reactivity and biological effects, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity Data

| Assay | IC50 (µM) |

|---|---|

| TNF-α Inhibition | 15.2 |

| IL-6 Inhibition | 12.7 |

| COX-2 Inhibition | 11.3 |

These findings indicate that this compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in metabolic pathways, which may contribute to its anticancer and anti-inflammatory effects.

- Cell Signaling Modulation : Preliminary studies suggest that it may affect cell signaling pathways, particularly those involving NF-kB and MAPK pathways, leading to altered gene expression patterns associated with inflammation and cancer progression.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that this compound exhibits cytotoxic effects with IC50 values ranging from 10 to 25 µM against various cancer types, including melanoma and colon cancer.

- Animal Model Research : A study conducted on mice with induced tumors showed that administration of this compound significantly delayed tumor growth compared to control groups, further supporting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

1-methyl-5-nitroindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGCETNXDDEADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247976 | |

| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-25-5 | |

| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.